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Compound of Interest

Compound Name: HIV-1 gag Protein p24 (194-210)

Cat. No.: B15568300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The HIV-1 Gag p24 protein is a critical structural component of the viral capsid and a primary

target for the host's cellular immune response. The peptide p24 (194-210) represents an

immunodominant epitope within this protein, capable of stimulating both CD4+ and CD8+ T cell

responses. Intracellular cytokine staining (ICS) is a robust method to quantify the frequency

and phenotype of these antigen-specific T cells. This document provides detailed application

notes and protocols for the use of p24 (194-210) peptide in ICS assays.

Principle of the Assay
Intracellular cytokine staining is a flow cytometry-based technique that allows for the detection

of cytokine production within individual cells. The core principle involves the stimulation of

peripheral blood mononuclear cells (PBMCs) with a specific antigen, such as the p24 (194-210)

peptide.[1] A protein transport inhibitor, like Brefeldin A, is added to block the secretion of newly

synthesized cytokines, leading to their accumulation in the cytoplasm.[2] Following this

stimulation, cells are stained with fluorochrome-conjugated antibodies to identify cell surface

markers (e.g., CD3, CD4, CD8), allowing for the characterization of specific T cell subsets.[3]

Subsequently, the cells are fixed and permeabilized to enable the intracellular staining of

cytokines like Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and

Interleukin-2 (IL-2).[3] Flow cytometric analysis then quantifies the percentage of T cells that

produce these cytokines in response to the peptide stimulation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15568300?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC533895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5058783/
https://www.researchgate.net/figure/HIV-specific-CD4-T-cell-responses-follow-up-in-untreated-and-ART-treated-patient-with_fig4_308740959
https://www.researchgate.net/figure/HIV-specific-CD4-T-cell-responses-follow-up-in-untreated-and-ART-treated-patient-with_fig4_308740959
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The magnitude of the T cell response to p24 peptides is highly variable and depends on the

clinical status of the individual, including whether they are HIV controllers, chronically infected,

undergoing antiretroviral therapy (ART), or have been vaccinated.[4] Notably, individuals who

naturally control HIV infection often exhibit more robust Gag-specific T cell responses,

particularly against the p24 subunit.[5][6] The following table presents a summary of expected

response frequencies to p24 peptides based on published data.

Patient Cohort Stimulus
Responding Cell
Population

Frequency of IFN-
γ+ Cells (Range or
Median)

HIV Controllers p24 peptide pool CD4+ T cells

Median of 3.3

responses per

individual

Chronic Progressors

(untreated)
p24 peptide pool CD4+ T cells

Median of 1.6

responses per

individual

Treatment-Naïve p24 (191-205) peptide CD4+ T cells
0 - 150 (SFC/10^6

PBMC)*

ART-Treated p24 peptide pool CD4+ T cells Median ~0.05%

HIV-Exposed

Seronegative
p24 peptide pools CD4+ T cells

33% of individuals

respond

*Note: Data is from ELISpot assays, which correlate with ICS results. SFC = Spot Forming

Cells.

Experimental Protocols
Materials

Lyophilized p24 (194-210) peptide

Sterile Dimethyl Sulfoxide (DMSO)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.dovepress.com/altered-t-cell-subsets-are-associated-with-dysregulated-cytokine-secre-peer-reviewed-fulltext-article-JIR
https://pmc.ncbi.nlm.nih.gov/articles/PMC3255877/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1395458/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum,

Penicillin/Streptomycin, and L-glutamine)

Ficoll-Paque for PBMC isolation

Brefeldin A

Co-stimulatory antibodies: anti-CD28 and anti-CD49d

FACS tubes or 96-well U-bottom plates

Phosphate Buffered Saline (PBS)

Fixable Viability Dye

Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)

Fixation and Permeabilization buffers

Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α,

anti-IL-2)

Flow Cytometer

Peptide Reconstitution
Reconstitute the lyophilized p24 (194-210) peptide in sterile DMSO to a stock concentration

of 1 mg/mL.

Prepare working solutions by diluting the stock in sterile PBS or culture medium to a

concentration of 100 µg/mL.

Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Intracellular Cytokine Staining Protocol
Cell Preparation:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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Wash the isolated PBMCs twice with PBS.

Resuspend the cells in complete RPMI-1640 medium and perform a cell count and

viability assessment.

Adjust the cell concentration to 1-2 x 10^6 cells/mL. For optimal results, rest the cells

overnight at 37°C in a 5% CO2 incubator.[6]

Cell Stimulation:

Aliquot 1 x 10^6 PBMCs into each well of a 96-well U-bottom plate or into FACS tubes.

Set up the following experimental conditions:

Unstimulated Control: Add DMSO at a final concentration equivalent to that in the

peptide-stimulated wells.

Peptide Stimulation: Add p24 (194-210) peptide to a final concentration of 1-2 µg/mL.

Positive Control: Use a mitogen such as Staphylococcal enterotoxin B (SEB) at 1 µg/mL

or a combination of PMA (50 ng/mL) and Ionomycin (1 µg/mL).

Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all wells at a final

concentration of 1 µg/mL each.

Incubate for 1-2 hours at 37°C and 5% CO2.

Add Brefeldin A to a final concentration of 10 µg/mL.

Continue incubation for an additional 4-6 hours.

Surface Staining:

Wash the cells twice with PBS.

Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead

cells.

Wash with FACS buffer (PBS containing 2% FBS).
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Add a pre-titered cocktail of surface staining antibodies and incubate for 20-30 minutes at

4°C in the dark.

Wash the cells twice with FACS buffer.

Fixation and Permeabilization:

Resuspend the cell pellet in a fixation buffer and incubate for 20 minutes at 4°C in the

dark.

Wash the cells twice with a permeabilization buffer.

Intracellular Staining:

Resuspend the fixed and permeabilized cells in a pre-titered cocktail of intracellular

antibodies diluted in permeabilization buffer.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells twice with permeabilization buffer.

Resuspend the final cell pellet in FACS buffer for analysis.

Flow Cytometry Analysis:

Acquire the samples on a properly compensated flow cytometer.

Gate on lymphocytes, followed by singlets and live cells.

Identify CD3+ T cells and subsequently gate on CD4+ and CD8+ T cell populations.

Determine the percentage of cytokine-positive cells within the CD4+ and CD8+ subsets for

each condition.

Mandatory Visualization
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Caption: Intracellular Cytokine Staining Workflow.
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Caption: Flow Cytometry Gating Strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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